molecular formula C13H17NO B7511067 N-(cyclopropylmethyl)-3,4-dimethylbenzamide

N-(cyclopropylmethyl)-3,4-dimethylbenzamide

Cat. No. B7511067
M. Wt: 203.28 g/mol
InChI Key: HDWBKKFDQJTALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-3,4-dimethylbenzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPM belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(cyclopropylmethyl)-3,4-dimethylbenzamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in increased GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-3,4-dimethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. However, N-(cyclopropylmethyl)-3,4-dimethylbenzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. N-(cyclopropylmethyl)-3,4-dimethylbenzamide also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of N-(cyclopropylmethyl)-3,4-dimethylbenzamide. One potential direction is the investigation of N-(cyclopropylmethyl)-3,4-dimethylbenzamide's potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Another direction is the development of more water-soluble derivatives of N-(cyclopropylmethyl)-3,4-dimethylbenzamide to improve its in vivo efficacy. Additionally, the investigation of N-(cyclopropylmethyl)-3,4-dimethylbenzamide's potential use in the treatment of other neurological disorders such as epilepsy and anxiety disorders is an area of future research.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(cyclopropylmethyl)-3,4-dimethylbenzamide as the final product. The purity and yield of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-(cyclopropylmethyl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-(cyclopropylmethyl)-3,4-dimethylbenzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

N-(cyclopropylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-3-6-12(7-10(9)2)13(15)14-8-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWBKKFDQJTALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-3,4-dimethylbenzamide

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